![molecular formula C19H20N6O2 B2846814 8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione CAS No. 300731-15-1](/img/no-structure.png)

8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

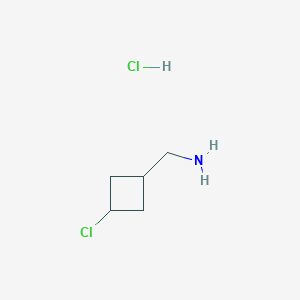

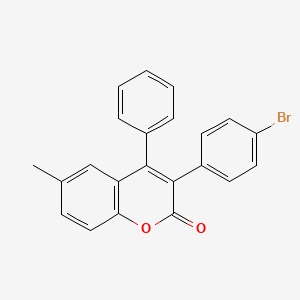

8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Cycloaddition Reactions

The cycloaddition of organic azides with conjugated enamines, including those related to the specified compound, has been investigated, revealing insights into the formation of 5-alkenyl-4,5-dihydro-5-morpholino-1H-1,2,3-triazoles through regioselective [3+2] cycloaddition. These reactions facilitate the synthesis of diverse heterocyclic compounds, which are crucial in developing pharmaceuticals and materials with specific properties (Brunner, Maas, & Klärner, 2005).

2. Azapurins Synthesis

Research on 6-aminouracils highlights their utility as precursors for synthesizing various uracil derivatives, including 8-substituted-azapurins. These derivatives have significance in biological and pharmaceutical research due to their potential therapeutic applications (Debnath, Purkayastha, Kirillov, Ganguly, & Misra, 2017).

3. Synthesis of Azines

Azines, which are compounds with conjugated C=N double bonds, have been synthesized directly from alcohols and hydrazine hydrate. These syntheses, catalyzed by ruthenium pincer complexes, open pathways for creating materials and molecules with varied applications, from catalysis to drug development (Bauer, Leitus, Ben‐David, & Milstein, 2016).

4. Antimicrobial Activity

A series of derivatives have been synthesized from starting materials closely related to the specified compound, showing promising antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial and fungal strains (Ghorab, Soliman, Alsaid, & Askar, 2017).

5. Heterocyclic Scaffold Generation

Innovative ring expansion techniques based on compounds related to the specified molecule enable the generation of novel heterocyclic scaffolds. These methodologies are pivotal in medicinal chemistry for developing new drugs with enhanced efficacy and specificity (Mittendorf, Mohr, & Kirsch, 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 8-amino-3-methyl-1,3,7-trihydropurine-2,6-dione with (3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-diene followed by alkylation with propargyl bromide.", "Starting Materials": [ "8-amino-3-methyl-1,3,7-trihydropurine-2,6-dione", "(3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-diene", "propargyl bromide", "potassium carbonate", "acetonitrile", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "To a stirred solution of 8-amino-3-methyl-1,3,7-trihydropurine-2,6-dione (1.0 g, 5.5 mmol) in acetonitrile (10 mL) and dimethylformamide (10 mL) at room temperature, potassium carbonate (1.5 g, 10.8 mmol) and (3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-diene (1.5 g, 8.3 mmol) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The resulting mixture is then poured into water (50 mL) and extracted with diethyl ether (3 x 50 mL).", "The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as eluent to afford the desired product as a yellow solid (1.2 g, 80% yield).", "To a solution of the obtained product (1.0 g, 2.2 mmol) in dry acetonitrile (10 mL), propargyl bromide (0.5 mL, 6.6 mmol) is added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as eluent to afford the desired product as a yellow solid (0.8 g, 70% yield)." ] } | |

CAS-Nummer |

300731-15-1 |

Molekularformel |

C19H20N6O2 |

Molekulargewicht |

364.409 |

IUPAC-Name |

3-methyl-8-[(2E)-2-[(Z)-4-phenylbut-3-en-2-ylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione |

InChI |

InChI=1S/C19H20N6O2/c1-4-12-25-15-16(24(3)19(27)21-17(15)26)20-18(25)23-22-13(2)10-11-14-8-6-5-7-9-14/h4-11H,1,12H2,2-3H3,(H,20,23)(H,21,26,27)/b11-10-,22-13+ |

InChI-Schlüssel |

HDRMZLKYGJZNOG-HJXDIOJPSA-N |

SMILES |

CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C=CC3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)

![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)

![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)